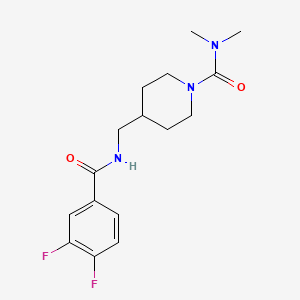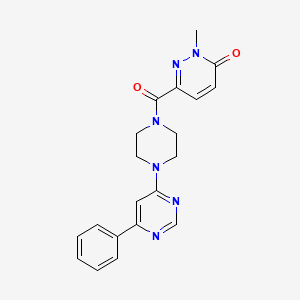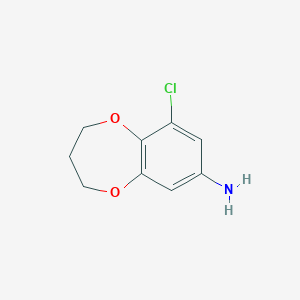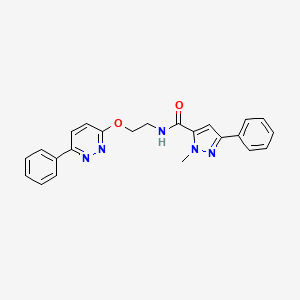
4-((3,4-difluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((3,4-difluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a fluorinated compound . Fluorinated compounds are widely used in various fields including molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a promising method . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a benzamide group, a piperidine group, and two fluorine atoms . The IUPAC Standard InChIKey for this compound is OSYYQDSYZYVGTF-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
Carboxamide derivatives, including structures similar to 4-((3,4-difluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, have shown significant potential in cancer research. Studies have indicated that these compounds exhibit potent cytotoxicity against various cancer cell lines. For instance, Deady et al. (2003, 2005) explored carboxamide derivatives of benzo[b][1,6]naphthyridines and benzo[b][1,6]naphthyridin-(5H)ones, demonstrating substantial cytotoxic activity against murine leukemia and Lewis lung carcinoma (LLTC) cell lines, with some compounds displaying IC50 values less than 10 nM (Deady et al., 2003) (Deady et al., 2005).
Applications in Materials Science
Research into aromatic polyamides containing benzamide groups has revealed applications in materials science, particularly in the development of polymers with unique properties. Sava et al. (2003) and More et al. (2010) conducted studies on aromatic polyamides with pendent acetoxybenzamide groups and polyamides containing pendant pentadecyl chains, respectively. These polymers demonstrated good thermal stability, solubility in certain solvents, and the ability to be cast into thin films with desirable mechanical properties (Sava et al., 2003) (More et al., 2010).
Electrochemical and Electrochromic Properties
A study by Liou and Chang (2008) on aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties highlighted their potential in electrochromic applications. These polyamides exhibited excellent thermal stability, good solubility, and the ability to be used in electrochromic devices due to their stable anodic electrochromic properties (Liou & Chang, 2008).
Fluorescence Enhancement in Chemical Analysis
The study of fluorescent compounds is crucial in chemical analysis and sensor technology. Yang et al. (2002) explored the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, which is relevant to understanding the photophysical behavior of benzamide-related compounds. Such studies aid in the design of new fluorescent materials for various applications (Yang et al., 2002).
Zukünftige Richtungen
The future directions for the research and development of this compound and similar fluorinated compounds include further exploration of their synthesis, understanding their mechanisms of action, and investigating their potential applications in various fields . There is also interest in finding or creating excellent fluoride synthase for the synthesis of fluorinated compounds .
Eigenschaften
IUPAC Name |
4-[[(3,4-difluorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O2/c1-20(2)16(23)21-7-5-11(6-8-21)10-19-15(22)12-3-4-13(17)14(18)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQQEQNJSOWCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2733992.png)
![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733994.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2733995.png)

![N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B2734000.png)

![Tert-butyl 5-[(2-chloroacetyl)amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2734002.png)
![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2734003.png)

![Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate](/img/structure/B2734008.png)

![Methyl 3-[(methylsulfonimidoyl)methyl]benzoate](/img/structure/B2734012.png)

